![molecular formula C11H13BrO B2492208 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 110124-11-3](/img/structure/B2492208.png)
2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene
Overview
Description
2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic ether, characterized by the presence of a bromine atom, a methyl group, and an allyl ether group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the bromination of 4-methylphenol followed by etherification with 2-methylprop-2-en-1-ol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The etherification step can be catalyzed by a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene derivatives.
Oxidation: Formation of 2-bromo-4-methylbenzoic acid.
Reduction: Formation of 4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene.
Scientific Research Applications
2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the allyl ether group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-[(2-methyl-2-propen-1-yl)oxy]benzene
- 2-Bromo-4-methylphenol
- 4-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene
Uniqueness
2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of both a bromine atom and an allyl ether group on the same benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
2-bromo-4-methyl-1-(2-methylprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZJFZHICRGAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)
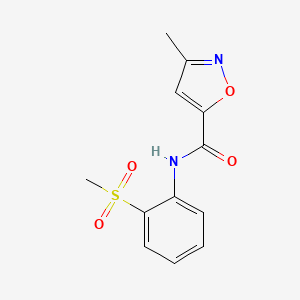
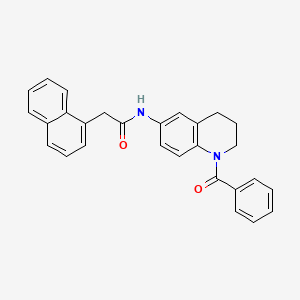
![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)
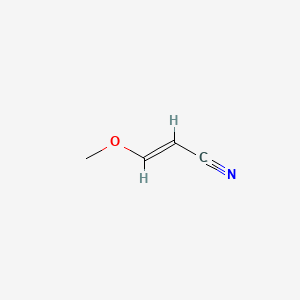
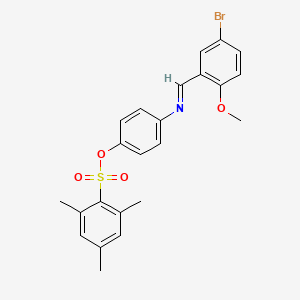
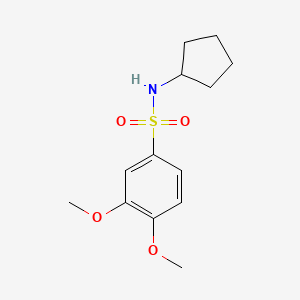
![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)
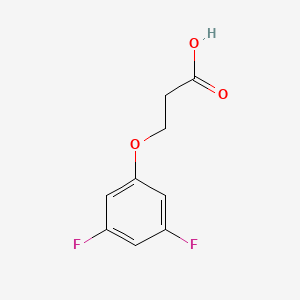
![1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2492144.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)
